molecular formula C7H3ClF3NO3 B1593166 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene CAS No. 588-09-0

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

Cat. No. B1593166
CAS RN: 588-09-0
M. Wt: 241.55 g/mol
InChI Key: WMEHRJJXMQRTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Chloro-2-nitro-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3ClF3NO3 . It is an aryl trifluoromethyl ether .


Synthesis Analysis

The synthesis of (Trifluoromethoxy)benzene can be achieved from 4-chloro-1-(trifluoromethoxy)benzene via a process known as hydrogenolysis . Another method involves the reaction of Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hours .


Molecular Structure Analysis

The molecular structure of “1-Chloro-2-nitro-4-(trifluoromethoxy)benzene” can be represented by the InChI code: InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “1-Chloro-2-nitro-4-(trifluoromethoxy)benzene” is 241.55 . It is a liquid at room temperature and should be stored in a dry environment .

Scientific Research Applications

Electronic Device Applications

One molecule, although not directly 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, but related in the context of electronic applications, used a nitroamine redox center for an electronic device, exhibiting significant electronic properties such as negative differential resistance and an impressive on-off peak-to-valley ratio (Chen, Reed, Rawlett, Tour, 1999). This research demonstrates the potential for incorporating nitro and trifluoromethoxy functionalities in molecular electronics.

Catalysis

Research into the trifluoromethylation of arenes and heteroarenes highlighted the use of catalytic methods involving hypervalent iodine reagents, showing the utility of trifluoromethyl groups in organic synthesis and catalysis (E. Mejía, A. Togni, 2012). Although this study does not directly involve 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, it underscores the importance of trifluoromethoxy functional groups in chemical reactions.

Material Science

In material science, the synthesis and characterization of novel fluorine-containing polyetherimides were reported, where compounds related to 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene were synthesized and analyzed for their potential applications in high-performance materials (Yu Xin-hai, 2010).

Photochemical Studies

A study on the photochemical behavior of oxyfluorfen, a compound structurally similar to 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, on soils revealed insights into the degradation and photochemical reactivity of such compounds under environmental conditions (L. Scrano, S. Bufo, T. Cataldi, T. Albanis, 2004).

Chemical Synthesis

Efficient access to o-Phenylendiamines and their use in synthesizing a library of 1,2-Dialkyl-5-trifluoromethylbenzimidazoles from 1-chloro-2-nitro-4-(trifluoromethyl)benzene showcases the compound's utility in creating valuable heterocyclic compounds with potential applications in pharmaceuticals and materials science (Diana Vargas-Oviedo, Andrés Charris-Molina, J. Portilla, 2017).

Safety And Hazards

The compound is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-chloro-2-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEHRJJXMQRTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632667
Record name 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

CAS RN

588-09-0
Record name 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

Citations

For This Compound
1
Citations
BL Bailey, W Nguyen, A Ngo, CD Goodman… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating parasitic disease caused by parasites from the genus Plasmodium. Therapeutic resistance has been reported against all clinically available antimalarials, …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.